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4-(Piperidin-1-YL)benzenesulfonamide is a chemical compound characterized by the presence of a piperidine ring attached to a benzenesulfonamide moiety. This compound features a sulfonamide group (-SO2NH2) linked to a benzene ring, which is further substituted with a piperidine group at the para position. The molecular formula for this compound is C11H16N2O2S, and it has a molecular weight of 240.32 g/mol. The structure of 4-(Piperidin-1-YL)benzenesulfonamide allows it to participate in various
-(Piperidin-1-YL)benzenesulfonamide, also known as 4-piperidin-1-ylbenzenesulfonamide, is an organic molecule with the chemical formula C₁₁H₁₆N₂O₂S. It is a white crystalline solid that is soluble in various organic solvents like dimethylformamide, ethanol, and methanol.
The synthesis of 4-(Piperidin-1-YL)benzenesulfonamide can be achieved through different methods, including the reaction of benzenesulfonyl chloride with piperidine or N-Boc-piperidine followed by deprotection with appropriate reagents. Several commercial suppliers offer this compound, making it readily available for research purposes.
While the specific biological activities of 4-(Piperidin-1-YL)benzenesulfonamide itself are not extensively documented in scientific literature, research has explored its use as a building block or scaffold for the synthesis of more complex molecules with potential therapeutic applications.
Studies have investigated the synthesis and evaluation of derivatives of 4-(Piperidin-1-YL)benzenesulfonamide as potential inhibitors of various enzymes, such as Bruton's tyrosine kinase (BTK) and carbonic anhydrases (CAs). These enzymes play crucial roles in different cellular processes, and their inhibition holds promise for developing drugs against various diseases, including cancer and glaucoma. []
The core structure of 4-(Piperidin-1-YL)benzenesulfonamide can be further modified with various functional groups to create libraries of diverse compounds for high-throughput screening in drug discovery efforts. This approach aims to identify novel lead compounds with desired pharmacological properties for further development into potential therapeutic agents. []
These reactions are crucial for synthesizing analogs and derivatives that may exhibit enhanced biological activity or altered pharmacokinetic properties.
4-(Piperidin-1-YL)benzenesulfonamide exhibits a range of biological activities:
The synthesis of 4-(Piperidin-1-YL)benzenesulfonamide typically involves several steps:
4-(Piperidin-1-YL)benzenesulfonamide has several applications:
Studies have focused on the interactions between 4-(Piperidin-1-YL)benzenesulfonamide and various biological targets:
Several compounds share structural similarities with 4-(Piperidin-1-YL)benzenesulfonamide. Below is a comparison highlighting their unique features:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 4-(Methylpiperidin-1-YL)benzenesulfonamide | Methyl group on piperidine | Enhanced lipophilicity may improve bioavailability |
| 4-(Morpholin-1-YL)benzenesulfonamide | Morpholine ring instead of piperidine | Potentially different pharmacological profiles |
| 4-(Aminopiperidine)benzenesulfonamide | Amino group substitution on the piperidine | Increased hydrophilicity may alter solubility |
| 4-(Thiazolidinyl)benzenesulfonamide | Thiazolidine ring addition | Unique interactions with biological targets |
These comparisons illustrate how structural modifications can influence the biological activity and pharmacokinetic properties of sulfonamides, providing avenues for further research and development.